molecular formula C8H7ClN2O3 B181304 N-(4-chloro-2-nitrophenyl)acetamide CAS No. 881-51-6

N-(4-chloro-2-nitrophenyl)acetamide

Cat. No.: B181304
CAS No.: 881-51-6
M. Wt: 214.6 g/mol
InChI Key: QWDUNBOWGVRUCG-UHFFFAOYSA-N
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Description

N-(4-chloro-2-nitrophenyl)acetamide is an organic compound with the molecular formula C8H7ClN2O3. It is a derivative of acetamide, where the acetamide group is substituted with a 4-chloro-2-nitrophenyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Scientific Research Applications

N-(4-chloro-2-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

“N-(4-chloro-2-nitrophenyl)acetamide” is classified as dangerous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H301-H311-H331-H341, indicating that it is toxic if swallowed, in contact with skin, or if inhaled, and may cause genetic defects .

Future Directions

The future directions for “N-(4-chloro-2-nitrophenyl)acetamide” could involve further studies on its antibacterial activity, especially against Klebsiella pneumoniae . Additionally, its potential as a new antibacterial drug could be investigated, given its excellent pharmacokinetic profile .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-nitrophenyl)acetamide typically involves the reaction of 4-chloro-2-nitroaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-chloro-2-nitroaniline+acetic anhydrideThis compound+acetic acid\text{4-chloro-2-nitroaniline} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} 4-chloro-2-nitroaniline+acetic anhydride→this compound+acetic acid

The reaction is usually performed in the presence of a catalyst, such as pyridine, to enhance the reaction rate and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and precise control of temperature and pressure are common practices in industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

    Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), elevated temperatures.

    Hydrolysis: Acidic or basic conditions, water as solvent.

Major Products Formed

    Reduction: 4-chloro-2-aminophenylacetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-chloro-2-nitroaniline and acetic acid.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it has been shown to inhibit certain bacterial enzymes, leading to antibacterial activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(4-nitrophenyl)acetamide: Similar structure but lacks the additional chlorine atom on the phenyl ring.

    N-(4,5-Dichloro-2-nitrophenyl)acetamide: Contains an additional chlorine atom on the phenyl ring.

    2-Nitro-4-(2-chloroacetyl)-acetanilide: Similar structure with a different substitution pattern.

Uniqueness

N-(4-chloro-2-nitrophenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and nitro groups on the phenyl ring enhances its reactivity and potential for various applications.

Properties

IUPAC Name

N-(4-chloro-2-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O3/c1-5(12)10-7-3-2-6(9)4-8(7)11(13)14/h2-4H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDUNBOWGVRUCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383081
Record name N-(4-chloro-2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881-51-6
Record name N-(4-chloro-2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 50 ml of acetic anhydride and two drops of sulfuric acid was added 34.5 grams of 4-chloro-2-nitroaniline in several portions. At the end of addition, the solution was heated at 50° C. for one hour and then allowed to cool. 300 ml of cold water was added to the solution to induce precipitation of crystals, which were removed by filtration and washed with water. There were obtained the crystals of 2-acetylamino-5-chloronitrobenzene in a yield of 41.8 grams.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
34.5 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Customer
Q & A

Q1: What is the primary structural feature of 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide revealed by the research?

A1: The research primarily highlights the formation of infinite chains along the c-axis in the crystal structure of 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. These chains arise due to C—H⋯O intermolecular hydrogen bonds between adjacent molecules. []

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